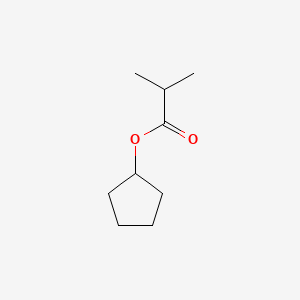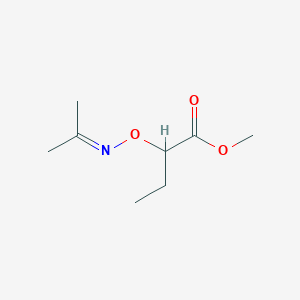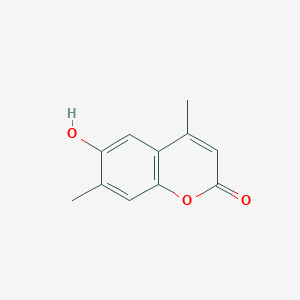![molecular formula C14H18O5S B14731559 2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid CAS No. 5330-94-9](/img/structure/B14731559.png)
2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid is a chemical compound with the molecular formula C14H18O5S It is characterized by the presence of a methoxyphenyl group, a propan-2-yl group, and a butanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid typically involves the reaction of 1-(4-methoxyphenyl)propan-2-one with butanedioic acid in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)propan-2-one: A precursor in the synthesis of the target compound.
4-Methoxyphenylacetone: Shares structural similarities with the methoxyphenyl group.
Butanedioic acid derivatives: Compounds with similar butanedioic acid moieties.
Uniqueness
2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid is unique due to the presence of both a methoxyphenyl group and a butanedioic acid moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
5330-94-9 |
|---|---|
Molecular Formula |
C14H18O5S |
Molecular Weight |
298.36 g/mol |
IUPAC Name |
2-[1-(4-methoxyphenyl)propan-2-ylsulfanyl]butanedioic acid |
InChI |
InChI=1S/C14H18O5S/c1-9(20-12(14(17)18)8-13(15)16)7-10-3-5-11(19-2)6-4-10/h3-6,9,12H,7-8H2,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
GDEPUXNCMBNXHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)SC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


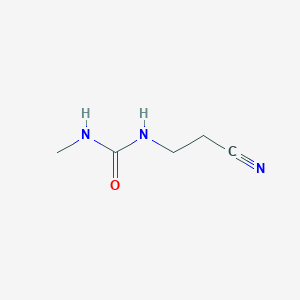
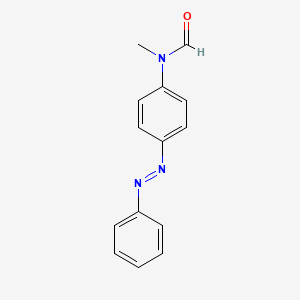
![Didecyl 2-[(3-methylphenyl)methyl]butanedioate](/img/structure/B14731480.png)
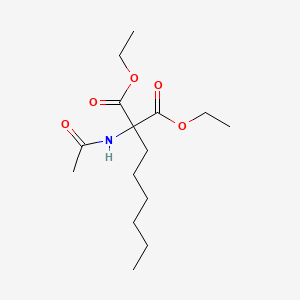


![2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2h-pyran](/img/structure/B14731505.png)


![2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B14731552.png)
